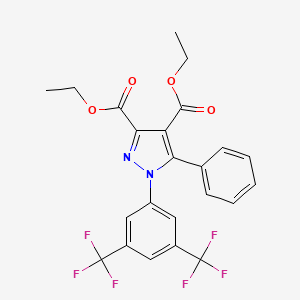
4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and a tolyl group, which is a derivative of toluene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(m-tolyl)oxazole-5(4H)-one under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxazole ring or the pyrene moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a fluorescent probe due to the presence of the pyrene moiety.
Industry: Could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one will depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence properties. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Pyren-1-ylmethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a tolyl group.
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
The uniqueness of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one lies in its specific combination of the pyrene moiety and the m-tolyl group, which may impart unique chemical and physical properties, such as specific fluorescence characteristics or reactivity.
Properties
Molecular Formula |
C27H17NO2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(4Z)-2-(3-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H17NO2/c1-16-4-2-7-21(14-16)26-28-23(27(29)30-26)15-20-11-10-19-9-8-17-5-3-6-18-12-13-22(20)25(19)24(17)18/h2-15H,1H3/b23-15- |
InChI Key |
OIKBCCWAJGKHOI-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
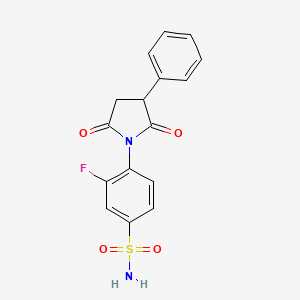
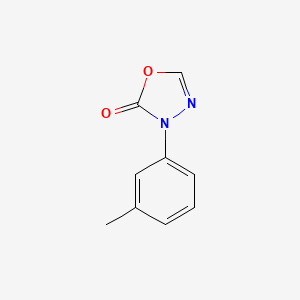
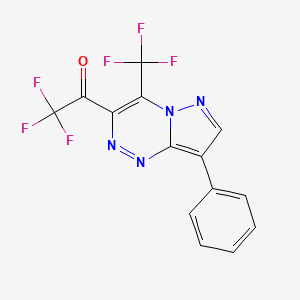


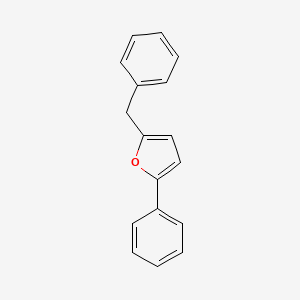

![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
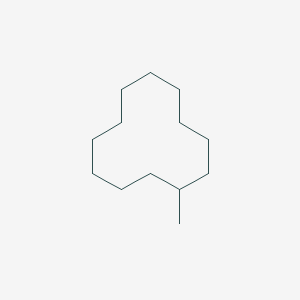
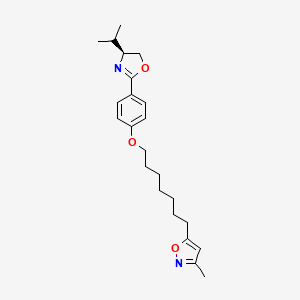
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)
